2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C11H17Cl |
|---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2 |
InChI Key |
PIKQDWBKASLSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CCC2C3)CCl |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
Introduction of the Cyclopropyl Group
Functionalization with Chloromethyl Group
- The chloromethyl group is incorporated by halogenation of the methyl substituent on the cyclopropyl ring. This halogenation is usually performed using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or N-chlorosuccinimide under controlled conditions to avoid over-chlorination or ring opening.
Purification and Characterization
- The final compound is purified by chromatographic methods and characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity and structure.
Summary of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene + 2-butene, 20–150°C, acid catalyst | Formation of bicyclo[2.2.1]heptene intermediate |
| 2 | Isomerization | Acid catalyst, 20–400°C | Conversion to bicyclo[2.2.1]heptane derivatives |
| 3 | Cyclopropanation | Carbene source (e.g., diazo compound), catalyst | Introduction of cyclopropyl substituent |
| 4 | Chloromethyl Halogenation | Chlorinating agents (e.g., SOCl2, PCl5, NCS) | Formation of chloromethyl group on cyclopropyl ring |
| 5 | Purification and Characterization | Chromatography, NMR, HRMS, HPLC | Isolation of pure 2-(chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and various substituted amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Scientific Research Applications
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity. It can be used in the design of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: It is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of bicyclo[2.2.1]heptane derivatives, emphasizing substituent effects, applications, and key properties:
Key Observations:
Substituent Effects on Reactivity: Chloromethyl and chlorine substituents (e.g., ) enhance electrophilicity, favoring nucleophilic substitution. Fluorinated derivatives () exhibit electron-withdrawing effects, altering polarity and thermal stability.
Biological and Industrial Applications: Amino/isopropyl-substituted analogs () show receptor-specific bioactivity, while oxime derivatives () act as plant growth regulators. Aryl-substituted compounds () with methoxy groups are used in materials synthesis due to their rigid, aromatic frameworks.
Physical Properties :
Biological Activity
2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane, a bicyclic compound, is of interest due to its unique structural properties and potential biological activities. Its bicyclic structure allows for various interactions with biological systems, making it a candidate for pharmacological studies.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : CHCl
- Molecular Weight : Approximately 182.65 g/mol
The structure features a bicyclo[2.2.1]heptane framework, characterized by two bridged cyclopropane rings, which contributes to its rigidity and potential biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown effectiveness against various bacterial strains, suggesting that 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane may possess similar activity.
Anticancer Properties
Studies on related compounds have demonstrated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chloromethyl group may enhance these properties by facilitating interactions with cellular targets.
Neuroactivity
Compounds containing bicyclic structures have been explored for neuroactive properties, including modulation of neurotransmitter systems. Preliminary data suggest that 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane could influence dopaminergic and serotonergic pathways, warranting further investigation into its neuropharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis | , |
| Neuroactivity | Modulation of neurotransmitters | , |
Case Study: Antimicrobial Evaluation
In a study evaluating various bicyclic compounds, 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Case Study: Anticancer Mechanism
Another study focused on the anticancer properties of structurally similar compounds demonstrated that treatment with 2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane led to increased apoptosis in human cancer cell lines (e.g., HeLa cells). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
